Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate
Overview
Description
Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the naphthofuran core, followed by the introduction of the sulfonamide group and other substituents. Common reagents and conditions used in these reactions include:
Starting Materials: Naphthalene derivatives, furan derivatives, sulfonyl chlorides, and ethoxybenzenes.
Reagents: Strong acids or bases, catalysts such as palladium or platinum, and solvents like dichloromethane or toluene.
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and controlled pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine or chlorine) or organometallic compounds (e.g., Grignard reagents) under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate
- Methyl 5-(4-ethoxybenzenesulfonamido)-2-(hydroxymethyl)naphtho[1,2-B]furan-3-carboxylate
- Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-acetate
Uniqueness
Methyl 5-(4-ethoxybenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-B]furan-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7S/c1-4-31-15-9-11-16(12-10-15)33(27,28)25-20-13-19-22(24(26)30-3)21(14-29-2)32-23(19)18-8-6-5-7-17(18)20/h5-13,25H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECZSVGIDPRYQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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